4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone
Description
4-(oxiran-2-yl)oxetan-2-one is an organic compound that features both an oxirane (epoxide) and an oxetane ring. These two rings are notable for their strained structures, which impart unique reactivity and properties to the compound. The presence of these rings makes 4-(oxiran-2-yl)oxetan-2-one a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Properties
CAS No. |
4247-30-7 |
|---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
4-(oxiran-2-yl)oxetan-2-one |
InChI |
InChI=1S/C5H6O3/c6-5-1-3(8-5)4-2-7-4/h3-4H,1-2H2 |
InChI Key |
YQTVQKUILKIULC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC1=O)C2CO2 |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Epoxidation and Cyclization
A common synthetic route to 4,5-epoxy-3-hydroxyvaleric acid-beta-lactone involves:
- Starting from 3-hydroxyvaleric acid or its derivatives.
- Introduction of the epoxy group at positions 4 and 5 via stereoselective epoxidation of a suitable precursor alkene.
- Subsequent intramolecular cyclization to form the beta-lactone ring.
The key challenge lies in controlling the stereochemistry during epoxidation and ensuring efficient cyclization to the strained beta-lactone ring without side reactions such as polymerization or ring-opening.
- Sharpless asymmetric epoxidation or other chiral catalyst-mediated epoxidations can be employed to introduce the epoxide with high enantiomeric excess.
- The epoxidation typically targets an alkene precursor with defined stereochemistry to yield the 4,5-epoxy moiety.
- Cyclization to the beta-lactone is achieved by intramolecular nucleophilic attack of the 3-hydroxyl group on the activated carboxyl or derivative (e.g., acid chloride or anhydride).
- Acid catalysis or dehydrating agents may be used to promote ring closure.
- The reaction conditions must be carefully controlled to prevent hydrolysis or polymerization of the lactone.
Biosynthetic and Enzymatic Methods
Biotechnological approaches have been developed for producing enantiomerically pure hydroxycarboxylic acids, which serve as precursors for lactone formation.
- Microbial fermentation using recombinant strains (e.g., engineered Escherichia coli) can produce 3-hydroxyvaleric acid derivatives with high enantiomeric purity.
- Enzymatic hydroxylation of valeric acid or asymmetric reduction of 3-keto acids yields optically active hydroxy acids.
- Subsequent chemical or enzymatic cyclization can convert these hydroxy acids into the corresponding beta-lactones.
This method benefits from mild reaction conditions and high stereochemical control but requires further chemical steps to introduce the epoxy group at positions 4 and 5.
Chemical Degradation of Polyhydroxyalkanoates (PHAs)
Polyhydroxyalkanoates such as poly(3-hydroxyvalerate) can be chemically degraded to yield hydroxyvaleric acid derivatives.
- Acidic alcoholysis or hydrolytic degradation of PHAs produces methyl esters of hydroxycarboxylic acids.
- These esters can be purified by distillation and then saponified to the free acids.
- Subsequent epoxidation and cyclization steps yield the target beta-lactone compound.
This approach leverages renewable biopolymers as starting materials but involves multiple chemical transformations.
Summary of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Chemical Epoxidation + Cyclization | Epoxidation of 4,5-alkene precursor followed by intramolecular cyclization to beta-lactone | High stereochemical control; direct synthesis | Requires precise control; ring strain issues |
| Biosynthesis + Enzymatic Modification | Microbial production of hydroxyvaleric acid derivatives followed by chemical/enzymatic cyclization | Enantiomeric purity; mild conditions | Multi-step; requires downstream chemical steps |
| Chemical Degradation of PHAs | Hydrolytic or acidic degradation of polyhydroxyalkanoates to hydroxy acids, then epoxidation and cyclization | Renewable starting materials | Multiple steps; purification needed |
Chemical Reactions Analysis
Types of Reactions
4-(oxiran-2-yl)oxetan-2-one undergoes a variety of chemical reactions due to the strained nature of its rings. These include:
Ring-opening reactions: Both the oxirane and oxetane rings can undergo nucleophilic ring-opening reactions.
Substitution reactions: The compound can participate in substitution reactions where functional groups are introduced or replaced.
Oxidation and reduction: The oxirane ring can be oxidized to diols or reduced to alkanes under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing agents: Peracids, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, catalytic hydrogenation
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic ring-opening of the oxirane ring with an amine would yield a β-amino alcohol .
Scientific Research Applications
Synthesis of Polymers
One of the primary applications of 4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone is in the synthesis of biodegradable polymers. It can undergo ring-opening polymerization to form polyesters with desirable mechanical properties. These polymers have potential uses in drug delivery systems and tissue engineering due to their biocompatibility and biodegradability.
| Property | Value |
|---|---|
| Monomer Type | 4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone |
| Polymerization Method | Ring-opening polymerization |
| Applications | Biodegradable plastics, drug delivery systems |
Pharmaceutical Applications
Research indicates that derivatives of 4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone exhibit significant biological activity. For instance, studies have shown that compounds derived from this lactone possess antitumor properties, enhancing the lifespan of mice implanted with cancer cells by approximately 23% . The compound's ability to inhibit certain enzymes makes it a candidate for further development in cancer therapeutics.
| Study | Findings |
|---|---|
| Antitumor Activity | Increased lifespan in mice |
| Target Enzymes | DNA-topoisomerases |
Chemical Communication
The lactone motif found in 4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone is also significant in chemical communication among organisms. It serves as a signaling molecule in various biological systems, impacting processes such as plant growth and insect behavior . This application opens avenues for exploring its use in agricultural science.
Case Study 1: Biodegradable Polymers
A study focused on the use of 4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone for synthesizing biodegradable polyesters demonstrated that these materials could be processed into films with suitable mechanical properties for packaging applications. The research highlighted the compound's potential for reducing plastic waste while maintaining functionality .
Case Study 2: Antitumor Activity
In another study examining the antitumor effects of derivatives from 4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone, researchers synthesized several analogs and tested their efficacy against various cancer cell lines. The results indicated that specific modifications to the lactone structure significantly enhanced cytotoxicity against resistant cancer cells .
Mechanism of Action
The mechanism of action of 4-(oxiran-2-yl)oxetan-2-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or interaction with cellular components .
Comparison with Similar Compounds
4-(oxiran-2-yl)oxetan-2-one can be compared with other compounds that contain oxirane or oxetane rings:
Oxetane: Similar to 4-(oxiran-2-yl)oxetan-2-one but lacks the oxirane ring.
Epoxide: Contains only the oxirane ring.
Cyclobutane derivatives: These compounds have similar ring strain and reactivity but differ in their specific applications and properties.
Q & A
Basic Research Questions
What are the critical considerations for synthesizing 4,5-epoxy-3-hydroxyvaleric acid-beta-lactone in a laboratory setting?
Synthesis of this compound requires precise control of epoxy and lactone ring formation. Key steps include:
- Epoxidation : Use of peracid reagents (e.g., mCPBA) under anhydrous conditions to avoid side reactions .
- Lactonization : Acid-catalyzed cyclization, monitored via thin-layer chromatography (TLC) or HPLC to track intermediates .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product, followed by characterization via H/C NMR and FTIR to confirm stereochemistry and functional groups .
How should researchers handle and store 4,5-epoxy-3-hydroxyvaleric acid-beta-lactone to ensure stability?
- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Handling : Use chemical fume hoods and personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential skin/eye irritation risks .
- Reactivity : Avoid exposure to moisture, strong acids/bases, and elevated temperatures (>40°C) to preserve the epoxy-lactone structure .
What analytical techniques are essential for characterizing this compound’s purity and structure?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–240 nm) to assess purity .
- Spectroscopy :
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
Advanced Research Questions
How can computational modeling resolve contradictions in proposed reaction mechanisms for epoxy-lactone systems?
- Density Functional Theory (DFT) : Calculate transition-state energies to compare epoxidation pathways (e.g., stereoselectivity via Sharpless vs. Prilezhaev mechanisms) .
- Molecular Dynamics (MD) : Simulate solvent effects on lactone ring stability, particularly in polar aprotic solvents like THF or DMF .
- Validation : Cross-reference computational data with experimental kinetic studies (e.g., rate constants from H NMR reaction monitoring) .
What strategies mitigate batch-to-batch variability in biological activity studies of this compound?
- Standardization : Use identical synthetic protocols (e.g., reagent stoichiometry, temperature) and validate purity via LC-MS .
- Bioassay Design : Include positive/negative controls (e.g., known epoxy-lactone derivatives) and replicate experiments to account for biological variability .
- Data Normalization : Express activity relative to a stable internal standard (e.g., IC values adjusted for purity) .
How do environmental factors influence the compound’s ecological toxicity profile?
- Aquatic Toxicity Testing : Perform OECD 201/202 guidelines using Daphnia magna or algae, accounting for hydrolysis byproducts (e.g., valeric acid derivatives) .
- Degradation Studies : Monitor photolytic degradation under UV light (λ = 254 nm) and biodegradation in soil/water systems via GC-MS .
- Structure-Activity Relationships (SAR) : Compare toxicity of 4,5-epoxy derivatives with non-epoxy analogs to identify critical functional groups .
What advanced techniques resolve structural ambiguities in crystallographic studies of this compound?
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., PtCl) to enhance diffraction quality .
- Electron Diffraction : Apply microcrystal electron diffraction (MicroED) for nanoscale crystals .
- Solid-State NMR : Use C CP/MAS NMR to analyze hydrogen-bonding networks and crystal packing .
Methodological Notes
- Safety Protocols : Refer to GHS hazard codes (e.g., H314, H335) for risk mitigation during synthesis .
- Data Reproducibility : Archive raw spectral data (NMR, MS) and chromatograms in open-access repositories .
- Ethical Compliance : Adhere to institutional guidelines for ecotoxicology testing and chemical disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
